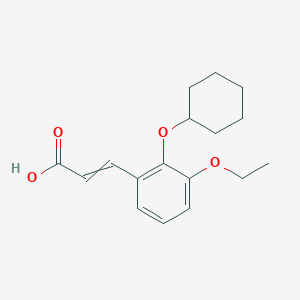

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid

Description

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid (IUPAC name: (2E)-3-[2-(cyclohexyloxy)-3-ethoxyphenyl]prop-2-enoic acid) is a synthetic phenylpropenoic acid derivative with the molecular formula C₁₇H₂₂O₄ and a molecular weight of 298.35 g/mol . Structurally, it features a conjugated acrylic acid backbone attached to a di-substituted phenyl ring: a cyclohexyloxy group at position 2 and an ethoxy group at position 2. This compound is utilized as a building block in organic synthesis and pharmacological research, particularly in the development of anti-inflammatory and antioxidant agents . Its stereochemistry (E-configuration) and lipophilic substituents enhance membrane permeability and stability compared to simpler analogs .

Properties

IUPAC Name |

3-(2-cyclohexyloxy-3-ethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O4/c1-2-20-15-10-6-7-13(11-12-16(18)19)17(15)21-14-8-4-3-5-9-14/h6-7,10-12,14H,2-5,8-9H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUZHCLJVOYYMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OC2CCCCC2)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Another method involves the hydroboration of alkenes or alkynes to form organoborane intermediates, which can then be converted to the desired product through subsequent reactions . The choice of reagents and reaction conditions can vary depending on the specific requirements of the synthesis.

Industrial Production Methods

Industrial production of acrylic acid derivatives, including 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid, often involves the catalytic oxidation of propene to acrylic acid via acrolein . This method has largely supplanted older techniques such as acrylonitrile hydrolysis and the modified Reppe process due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid undergoes various types of chemical reactions, including:

Addition Reactions: The presence of the acrylic acid moiety allows for addition reactions with nucleophiles and active hydrogen compounds.

Polymerization: The compound can undergo radical-initiated polymerization, which is highly exothermic and can be catalyzed by heat, light, and peroxides.

Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: For addition reactions, nucleophiles such as amines and alcohols are commonly used.

Radical Initiators: For polymerization, radical initiators such as benzoyl peroxide and azobisisobutyronitrile (AIBN) are employed.

Electrophiles: For substitution reactions, electrophiles such as halogens and nitro groups are used.

Major Products Formed

The major products formed from these reactions include various substituted acrylic acid derivatives, polymers, and functionalized aromatic compounds .

Scientific Research Applications

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid involves its interaction with various molecular targets and pathways. The acrylic acid moiety can participate in Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules . This interaction can result in the inhibition of enzyme activity or the disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of phenylacrylic acids, which are characterized by a propenoic acid moiety linked to a substituted aromatic ring. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Substituent Effects on Lipophilicity :

- The cyclohexyloxy group in the target compound confers higher lipophilicity (logP ~3.5) compared to benzyloxy (logP ~3.2) or smaller alkoxy groups (e.g., methoxy: logP ~1.9) . This enhances membrane permeability, making it suitable for drug delivery applications .

- Hydroxyl-substituted analogs (e.g., caffeic acid) exhibit higher polarity and water solubility but lower metabolic stability .

Biological Activity: Antioxidant Potential: The ethoxy and methoxy derivatives (e.g., C₁₂H₁₄O₄) show moderate free-radical scavenging activity (IC₅₀ ~25 μM in DPPH assays), while caffeic acid (IC₅₀ ~10 μM) is more potent due to its catechol structure . Anti-inflammatory Activity: Cyclohexyloxy-substituted compounds are hypothesized to inhibit COX-2 enzymes, similar to synthetic NSAIDs, though specific data for the target compound is pending .

Synthetic Accessibility: The target compound is synthesized via silyl ether protection of hydroxyl groups followed by Heck coupling, a method also used for analogs like (E)-3-(4-((tert-butyldimethylsilyl)oxy)-3-ethoxyphenyl)acrylic acid . Benzyloxy-substituted analogs require milder deprotection conditions (e.g., hydrogenolysis) compared to cyclohexyl derivatives .

Table 2: Pharmacokinetic and Stability Data

Biological Activity

3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a phenylacrylic acid backbone with cyclohexyl and ethoxy substituents. Its chemical structure can be represented as follows:

- Molecular Formula : C17H22O3

- Molecular Weight : 274.36 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in inflammatory processes and cellular signaling pathways. Research has indicated that compounds with similar structures often exhibit anti-inflammatory, antioxidant, and anticancer properties.

Anti-inflammatory Activity

Several studies have demonstrated that phenylacrylic acid derivatives possess significant anti-inflammatory effects. For instance, a study indicated that the compound could inhibit the production of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Antioxidant Properties

The antioxidant activity of 3-(2-(Cyclohexyloxy)-3-ethoxyphenyl)acrylic acid has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, which may contribute to its protective effects against oxidative stress-related diseases.

Anticancer Activity

Research on structurally related compounds has shown promising anticancer effects. A notable study reported that phenylacrylic acid derivatives induce apoptosis in cancer cells through mitochondrial pathways. The specific mechanisms involve the modulation of Bcl-2 family proteins and caspase activation.

Case Studies

- Study on Inflammatory Response : A study involving murine models demonstrated that administration of the compound significantly reduced edema and inflammatory markers in response to induced paw inflammation.

- Antioxidant Efficacy : In vitro assays showed that the compound's antioxidant activity was comparable to well-known antioxidants like vitamin C, indicating its potential as a dietary supplement for oxidative stress mitigation.

- Cancer Cell Line Testing : In vitro tests on various cancer cell lines (e.g., HeLa, MCF-7) revealed that the compound inhibited cell proliferation and induced apoptosis at micromolar concentrations.

Data Tables

| Biological Activity | Methodology | Findings |

|---|---|---|

| Anti-inflammatory | Cytokine assay | Reduced TNF-α and IL-6 levels |

| Antioxidant | DPPH radical scavenging | IC50 = 25 μM |

| Anticancer | MTT assay on HeLa cells | IC50 = 15 μM; Apoptosis induction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.